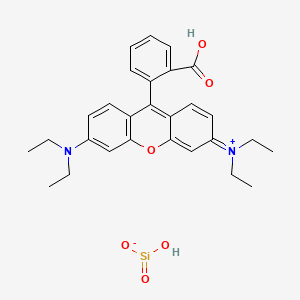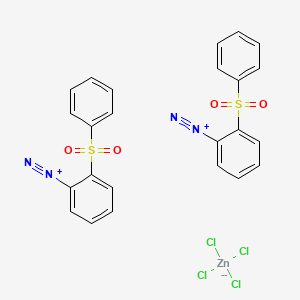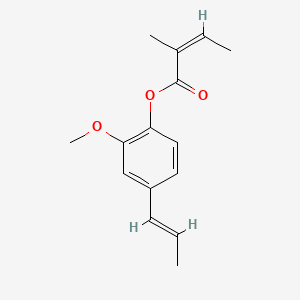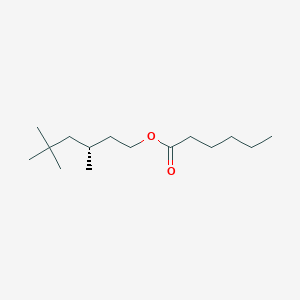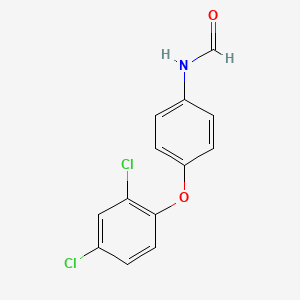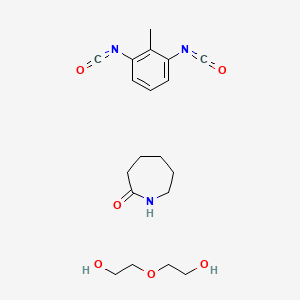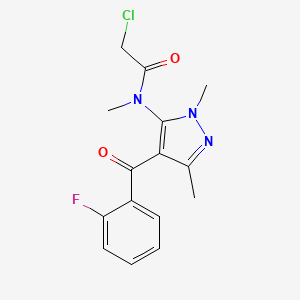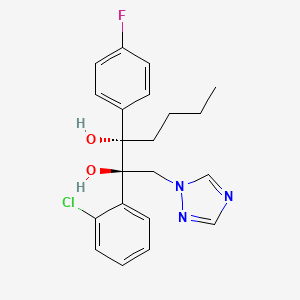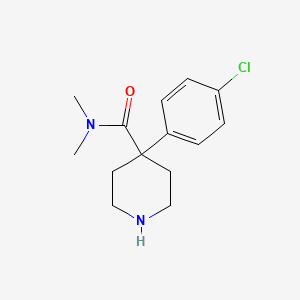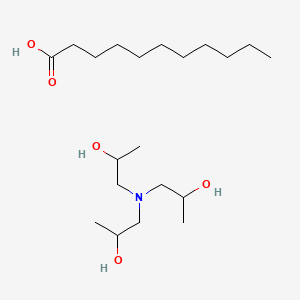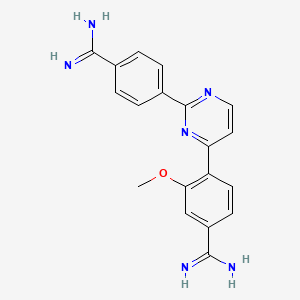
1,1-Bis(2-chloroethyl)pyrrolidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is a chemical compound with the molecular formula C8H16Cl3N. It is a pyrrolidinium salt, which means it contains a pyrrolidine ring with two 2-chloroethyl groups attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloroethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atoms by the pyrrolidine nitrogen .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Common methods include recrystallization and distillation to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-bis(2-hydroxyethyl)pyrrolidinium chloride .
科学研究应用
1,1-Bis(2-chloroethyl)pyrrolidinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,1-Bis(2-chloroethyl)pyrrolidinium chloride involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
1,1-Bis(2-chloroethyl)pyrrolidine: Similar structure but lacks the pyrrolidinium chloride moiety.
1,1-Bis(2-chloroethyl)piperidinium chloride: Contains a piperidine ring instead of a pyrrolidine ring.
1,1-Bis(2-chloroethyl)morpholinium chloride: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
102584-62-3 |
|---|---|
分子式 |
C8H16Cl3N |
分子量 |
232.6 g/mol |
IUPAC 名称 |
1,1-bis(2-chloroethyl)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C8H16Cl2N.ClH/c9-3-7-11(8-4-10)5-1-2-6-11;/h1-8H2;1H/q+1;/p-1 |
InChI 键 |
GATYSSLIAAOHEO-UHFFFAOYSA-M |
规范 SMILES |
C1CC[N+](C1)(CCCl)CCCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


